molecular formula C27H31N3O3 B329548 N~1~-(2-{3-[(cyclohexylcarbonyl)amino]phenyl}-1,3-benzoxazol-5-yl)-1-cyclohexanecarboxamide

N~1~-(2-{3-[(cyclohexylcarbonyl)amino]phenyl}-1,3-benzoxazol-5-yl)-1-cyclohexanecarboxamide

Cat. No.: B329548
M. Wt: 445.6 g/mol
InChI Key: YYIKDLKCWXBHPQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-{3-[(cyclohexylcarbonyl)amino]phenyl}-1,3-benzoxazol-5-yl)-1-cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-aminophenyl cyclohexylcarbamate with 2-aminobenzoxazole under specific conditions to form the desired product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch reactors. The process is optimized for yield and purity, often requiring rigorous control of temperature, pressure, and reaction time. Purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-{3-[(cyclohexylcarbonyl)amino]phenyl}-1,3-benzoxazol-5-yl)-1-cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N~1~-(2-{3-[(cyclohexylcarbonyl)amino]phenyl}-1,3-benzoxazol-5-yl)-1-cyclohexanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(2-{3-[(cyclohexylcarbonyl)amino]phenyl}-1,3-benzoxazol-5-yl)-1-cyclohexanecarboxamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or proteins involved in cancer cell proliferation. The compound may also interact with cellular pathways, leading to apoptosis or cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(2-{3-[(cyclohexylcarbonyl)amino]phenyl}-1,3-benzoxazol-5-yl)-1-cyclohexanecarboxamide is unique due to its dual cyclohexyl groups and the specific arrangement of functional groups.

Properties

Molecular Formula

C27H31N3O3

Molecular Weight

445.6 g/mol

IUPAC Name

N-[2-[3-(cyclohexanecarbonylamino)phenyl]-1,3-benzoxazol-5-yl]cyclohexanecarboxamide

InChI

InChI=1S/C27H31N3O3/c31-25(18-8-3-1-4-9-18)28-21-13-7-12-20(16-21)27-30-23-17-22(14-15-24(23)33-27)29-26(32)19-10-5-2-6-11-19/h7,12-19H,1-6,8-11H2,(H,28,31)(H,29,32)

InChI Key

YYIKDLKCWXBHPQ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)NC(=O)C5CCCCC5

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)NC(=O)C5CCCCC5

Origin of Product

United States

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